molecular formula C20H24N2O3 B022111 3-ヒドロキシキニーネ CAS No. 53467-23-5

3-ヒドロキシキニーネ

カタログ番号 B022111
CAS番号: 53467-23-5
分子量: 340.4 g/mol
InChIキー: BSRUJCFCZKMFMB-ZNYHDOEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

(3S)-hydroxy Quinidine exerts its effects by interacting with ion channels in cardiac cells. It prolongs the repolarization phase of the cardiac action potential, thereby preventing abnormal heart rhythms. The primary molecular targets are sodium and potassium channels in Purkinje fibers .

Safety and Hazards

The safety data sheet for 3-Hydroxyquinidine can be found in the references .

将来の方向性

The pharmacokinetics and pharmacodynamics of quinidine and 3-Hydroxyquinidine based upon measurements of total and unbound serum concentrations were determined after a single dose (400 mg) and at steady state (200 mg every 6 h) . This could be a potential area for future research.

生化学分析

Biochemical Properties

3-Hydroxyquinidine interacts with various enzymes and proteins. It is a substrate of Cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp), which are involved in drug metabolism and transport . The interactions of 3-Hydroxyquinidine with these biomolecules involve metabolic transformation via CYP3A4 and efflux transport via P-gp .

Cellular Effects

3-Hydroxyquinidine has significant effects on cellular processes. It influences cell function by interacting with cellular enzymes like CYP3A4 and P-gp . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Hydroxyquinidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 . The 3-Hydroxyquinidine model includes further metabolism by CYP3A4 as well as an unspecific hepatic clearance .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Hydroxyquinidine change. The formation clearance of 3-Hydroxyquinidine was increased after treatment with certain drugs . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Hydroxyquinidine vary with different dosages in animal models . It has been shown that metabolites of quinidine, including 3-Hydroxyquinidine, possess antiarrhythmic activity similar in potency to quinidine .

Metabolic Pathways

3-Hydroxyquinidine is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .

Transport and Distribution

3-Hydroxyquinidine is transported and distributed within cells and tissues. The model covers efflux transport via P-gp and metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-hydroxy Quinidine involves the hydroxylation of quinidine. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions typically involve the use of human liver microsomes to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of (3S)-hydroxy Quinidine follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant CYP3A4 enzymes to achieve the hydroxylation of quinidine .

化学反応の分析

Types of Reactions

(3S)-hydroxy Quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include further oxidized metabolites, reduced forms of quinidine, and various substituted derivatives .

類似化合物との比較

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3-Hydroxyquinidine involves the conversion of quinidine to 3-Hydroxyquinidine through a series of chemical reactions.", "Starting Materials": [ "Quinidine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Step 1: Quinidine is dissolved in methanol and sodium borohydride is added slowly with stirring.", "Step 2: The mixture is heated to reflux for several hours until the reaction is complete.", "Step 3: The mixture is cooled and hydrochloric acid is added dropwise to the solution until the pH reaches 2.", "Step 4: The resulting mixture is extracted with chloroform and the organic layer is separated.", "Step 5: The aqueous layer is made basic with sodium hydroxide and extracted with chloroform again.", "Step 6: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The resulting residue is purified by column chromatography to obtain 3-Hydroxyquinidine as a white solid." ] }

CAS番号

53467-23-5

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC名

(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1

InChIキー

BSRUJCFCZKMFMB-ZNYHDOEXSA-N

異性体SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

正規SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

物理的記述

Solid

同義語

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinidine
Reactant of Route 2
3-Hydroxyquinidine
Reactant of Route 3
3-Hydroxyquinidine
Reactant of Route 4
Reactant of Route 4
3-Hydroxyquinidine
Reactant of Route 5
3-Hydroxyquinidine
Reactant of Route 6
3-Hydroxyquinidine

Q & A

Q1: What is 3-Hydroxyquinidine (3-OHQ)?

A: 3-Hydroxyquinidine (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]

Q2: Is 3-OHQ formation affected by other drugs?

A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []

Q3: Can smoking influence 3-OHQ formation?

A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []

Q4: How is 3-OHQ eliminated from the body?

A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []

Q5: Does the presence of liver disease affect 3-OHQ levels?

A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]

Q6: How are quinidine and 3-OHQ levels typically measured?

A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]

Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?

A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]

Q8: How does the formation of 3-OHQ vary among individuals?

A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]

Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?

A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]

Q10: What is the molecular structure of 3-OHQ?

A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []

Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?

A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。